molecular formula C9H9ClN2O B1604342 N-Cyclopropyl 4-chloropicolinamide CAS No. 1090815-16-9

N-Cyclopropyl 4-chloropicolinamide

Cat. No. B1604342
M. Wt: 196.63 g/mol
InChI Key: BIBWPAZILMLFNO-UHFFFAOYSA-N
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Description

N-Cyclopropyl 4-chloropicolinamide is a chemical compound with the molecular formula C9H9ClN2O and a molecular weight of 196.63 g/mol . It is a derivative of 4-chloropicolinamide .


Synthesis Analysis

The synthesis of cyclopropyl compounds, such as N-Cyclopropyl 4-chloropicolinamide, often involves cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents . Other methods include the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides .


Molecular Structure Analysis

The molecular structure of N-Cyclopropyl 4-chloropicolinamide consists of a cyclopropyl group attached to a 4-chloropicolinamide .


Chemical Reactions Analysis

Cyclopropylamines, like N-Cyclopropyl 4-chloropicolinamide, have been found to undergo [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . They can also undergo N-dealkylation reactions .

Scientific Research Applications

1. Synthesis and Biological Activity

N-Cyclopropyl 4-chloropicolinamide and related compounds show promise in various biological activities. For instance, derivatives of cyclopropanecarboxylic acid have demonstrated significant herbicidal and fungicidal activities, highlighting the potential of such compounds in agricultural applications (Tian, Song, Wang, & Liu, 2009).

2. Role in Chemotherapy

Compounds structurally related to N-Cyclopropyl 4-chloropicolinamide, like cyclophosphamide, play a crucial role in chemotherapy. These compounds are used extensively in cancer treatment due to their potent antineoplastic properties. Their distinct metabolism and cytotoxic properties are a focus of ongoing research, furthering our understanding of their application in clinical oncology (Emadi, Jones, & Brodsky, 2009).

3. Drug Development and Optimization

The cyclopropyl ring, a feature of N-Cyclopropyl 4-chloropicolinamide, is increasingly used in drug development. This structural element addresses several challenges in drug discovery, such as enhancing potency and reducing off-target effects. It plays a versatile role in transitioning drug candidates from preclinical to clinical stages, highlighting its importance in pharmaceutical chemistry (Talele, 2016).

4. Metabolic Studies and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of drugs related to N-Cyclopropyl 4-chloropicolinamide, like cyclophosphamide, is crucial in optimizing their therapeutic index. Studies on these aspects provide insights into the balance between efficacy and toxicity, guiding clinical applications (Jonge, Huitema, Rodenhuis, & Beijnen, 1979).

5. Molecular and Spectroscopic Analysis

Research into the vibrational spectra and molecular docking of compounds like cyclophosphamide, structurally similar to N-Cyclopropyl 4-chloropicolinamide, provides valuable insights into their structural and bioactivity properties. Such studies are instrumental in the development of anti-cancer agents and understanding their mechanism of action (Govindammal & Prasath, 2020).

6. Chemotherapy-Induced Intestinal Dysbiosis

Studies also explore how chemotherapy drugs related to N-Cyclopropyl 4-chloropicolinamide affect the gut microbiome. This research is vital for understanding and mitigating the side effects of chemotherapy on intestinal health (Lu et al., 2016).

Safety And Hazards

N-Cyclopropyl 4-chloropicolinamide may be harmful if swallowed and may cause an allergic skin reaction . It is recommended to wear protective gloves when handling this compound .

properties

IUPAC Name

4-chloro-N-cyclopropylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-6-3-4-11-8(5-6)9(13)12-7-1-2-7/h3-5,7H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBWPAZILMLFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649713
Record name 4-Chloro-N-cyclopropylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl 4-chloropicolinamide

CAS RN

1090815-16-9
Record name 4-Chloro-N-cyclopropylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 0° C. solution of cyclopropylamine (0.645 g, 11.30 mmol) and DIEA (1.973 mL, 11.30 mmol) in THF (15 mL) was treated with 4-chloropicolinoyl chloride hydrochloride (0.8 g, 3.77 mmol) in one portion, stirred at RT for 2 h, diluted with EtOAc and washed with satd. NaHCO3, then brine. The organic layer was dried over Na2SO4 and concentrated to dryness to afford 4-chloro-N-cyclopropylpicolinamide (0.86 g, 116%). 1H NMR (400 MHz, DMSO-d6): δ 8.83 (d, J=5.0 Hz, 1H), 8.58 (d, J=5.3 Hz, 1H), 7.99 (d, J=2.1 Hz, 1H), 7.74 (dd, J=5.3, 2.2 Hz, 1H), 2.89-2.88 (m, 1H), 0.68-0.66 (m, 4H); MS (ESI) m/z: 197.1 (M+H+).
Quantity
0.645 g
Type
reactant
Reaction Step One
Name
Quantity
1.973 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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